molecular formula C16H18O2 B12815420 Rel-(1R,4S)-1,4-diphenylbutane-1,4-diol

Rel-(1R,4S)-1,4-diphenylbutane-1,4-diol

Cat. No.: B12815420
M. Wt: 242.31 g/mol
InChI Key: FPJCDQHWOJGOKB-IYBDPMFKSA-N
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Description

Rel-(1R,4S)-1,4-diphenylbutane-1,4-diol is an organic compound characterized by the presence of two phenyl groups attached to a butane backbone with hydroxyl groups at the first and fourth carbon positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,4S)-1,4-diphenylbutane-1,4-diol typically involves the reduction of corresponding diketones or the use of Grignard reagents. One common method is the reduction of 1,4-diphenylbutane-1,4-dione using sodium borohydride (NaBH4) in an alcohol solvent such as methanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired diol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. This method utilizes a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure to reduce the diketone to the diol. This approach is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,4S)-1,4-diphenylbutane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form diketones using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the diol can lead to the formation of hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or catalytic hydrogenation using Pd/C.

    Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products

    Oxidation: 1,4-diphenylbutane-1,4-dione.

    Reduction: 1,4-diphenylbutane.

    Substitution: 1,4-diphenylbutane-1,4-dichloride.

Scientific Research Applications

Rel-(1R,4S)-1,4-diphenylbutane-1,4-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism by which Rel-(1R,4S)-1,4-diphenylbutane-1,4-diol exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Rel-(1R,4S)-1,4-diphenylbutane-1,4-diol can be compared with other similar compounds such as:

    1,4-diphenylbutane: Lacks hydroxyl groups and thus has different chemical reactivity and applications.

    1,4-diphenylbutane-1,4-dione: Contains carbonyl groups instead of hydroxyl groups, leading to different chemical properties and uses.

    1,4-diphenylbutane-1,4-dichloride: Has chloride substituents instead of hydroxyl groups, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its specific stereochemistry and the presence of hydroxyl groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

(1S,4R)-1,4-diphenylbutane-1,4-diol

InChI

InChI=1S/C16H18O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2/t15-,16+

InChI Key

FPJCDQHWOJGOKB-IYBDPMFKSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC[C@@H](C2=CC=CC=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)C(CCC(C2=CC=CC=C2)O)O

Origin of Product

United States

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